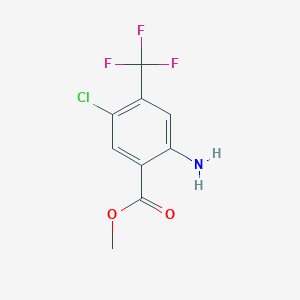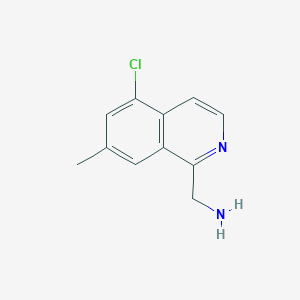
3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C16H15FN2O5S and a molecular weight of 366.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 4-nitrophenylbutanoic acid with benzene-1-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with fluoride sources to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding sulfonic acids.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly as inhibitors of enzymes like human neutrophil elastase (hNE), which is involved in inflammatory diseases.
Organic Synthesis:
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with serine residues in proteins.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, the compound forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride include other benzenesulfonyl fluorides and nitrophenyl derivatives. For instance:
4-Nitrophenylsulfonyl Chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Benzenesulfonyl Fluorides: These compounds share the sulfonyl fluoride functional group but may have different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
19160-22-6 |
|---|---|
Fórmula molecular |
C16H15FN2O5S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-5-2-4-13(11-15)18-16(20)6-1-3-12-7-9-14(10-8-12)19(21)22/h2,4-5,7-11H,1,3,6H2,(H,18,20) |
Clave InChI |
WVJUJTVCSJAHPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)

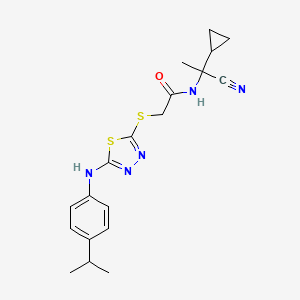

![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13355187.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
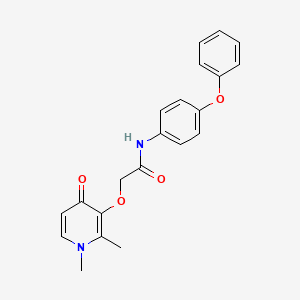
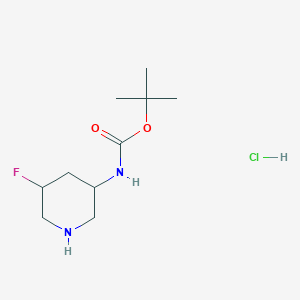
![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)
